Specific Scientific Field: Medicinal chemistry and pharmacology.
Summary: 4-Sulfamoylbutanoic acid has gained attention in drug development due to its potential as a scaffold for designing novel therapeutic agents. Researchers explore its structural modifications to create compounds with improved pharmacokinetic properties, target specificity, and reduced side effects.
Methods of Application:Carbonic Anhydrase Inhibitors: 4-Sulfamoylbutanoic acid derivatives exhibit potent inhibition of carbonic anhydrase enzymes. Carbonic anhydrase inhibitors are used to treat glaucoma, epilepsy, and other conditions .
Anticonvulsant Agents: Some derivatives show promising anticonvulsant activity in animal models. Researchers continue to optimize these compounds for clinical use .
Specific Scientific Field: Polymer chemistry and materials science.
Summary: Researchers investigate the use of 4-sulfamoylbutanoic acid as a monomer or functional group in polymer synthesis. The resulting polymers may have unique properties, such as biocompatibility, hydrophilicity, or ion-exchange capabilities.
Methods of Application:Ion-Exchange Resins: Polymers containing 4-sulfamoylbutanoic acid can be used as ion-exchange resins for water purification and metal recovery .
Biocompatible Polymers: Derivatives of 4-sulfamoylbutanoic acid may find applications in drug delivery systems or tissue engineering due to their biocompatibility .
4-Sulfamoylbutanoic acid, also known as carzenide, is an organic compound with the molecular formula and a molecular weight of approximately 206.23 g/mol. It features a sulfonamide functional group attached to a butanoic acid backbone, which contributes to its unique chemical properties. This compound is characterized by its weak acidity and ability to form hydrogen bonds, making it suitable for various chemical interactions.
4-Sulfamoylbutanoic acid exhibits notable biological activities:
The synthesis of 4-sulfamoylbutanoic acid can be achieved through various methods:
4-Sulfamoylbutanoic acid finds applications in various fields:
Interaction studies involving 4-sulfamoylbutanoic acid have focused on its binding affinity with carbonic anhydrase and other enzymes. These studies help elucidate its mechanism of action and potential therapeutic applications. The compound's interactions with various biological targets are still under investigation, indicating a need for further research to explore its full potential.
Several compounds share structural similarities with 4-sulfamoylbutanoic acid, which can be compared based on their functional groups and biological activities:
The uniqueness of 4-sulfamoylbutanoic acid lies in its specific structural configuration that combines both sulfonamide and carboxylic acid functionalities. This dual functionality allows it to participate in diverse
4-Sulfamoylbutanoic acid is an organic molecule characterized by a four-carbon butanoic acid backbone, with a sulfonamide group (-SO₂NH₂) attached to the terminal (gamma, or fourth) carbon. Its systematic IUPAC name is butanoic acid, 4-(aminosulfonyl)-, and it is also known by synonyms such as 3-carboxypropanesulfonamide and 4-sulfamoylbutyric acid. The molecular formula is C₄H₉NO₄S, and it has a molecular weight of 167.18 g/mol.
A two-dimensional structure of 4-sulfamoylbutanoic acid is depicted below:
The molecule contains both a carboxylic acid group (-COOH) and a sulfonamide group (-SO₂NH₂), conferring amphiphilic properties and enabling diverse chemical interactions, such as hydrogen bonding and ionic interactions.
4-Sulfamoylbutanoic acid is typically an off-white to white solid at room temperature. It is soluble in polar solvents such as DMSO and methanol, and its melting point ranges from 80°C to 90°C. The compound’s density is approximately 1.47 g/cm³ (predicted), and it has a predicted boiling point of 419.6°C. The pKa of the carboxylic acid group is estimated at 4.54, indicating moderate acidity.
The sulfamoyl group in 4-sulfamoylbenzoic acid derivatives serves as a critical pharmacophore, with nitrogen substitutions directly influencing enzymatic inhibition. A systematic study of N,N-disubstituted derivatives revealed that bulky aromatic groups, such as naphthyl or benzhydrylindole moieties, enhance interactions with hydrophobic pockets in cPLA2α. For instance, compound 85 (bearing a benzhydrylindole substituent) achieved a submicromolar IC50 of 0.87 μM, outperforming simpler N-alkyl analogs by over 10-fold [2]. In contrast, smaller substituents like methyl or ethyl groups resulted in diminished activity, highlighting the necessity of steric bulk for target engagement [2].
Table 1: Enzymatic Inhibition of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives
N-Substituent | Target Enzyme | IC50/EC50 | Key Interaction Sites |
---|---|---|---|
Benzhydrylindole | cPLA2α | 0.87 μM | Hydrophobic cleft, catalytic triad |
Naphthylmethyl | cPLA2α | 12.4 μM | Peripheral binding site |
Indolylalkyl | Urease | 1.2 μM | Active-site nickel cluster |
Phenyl | cPLA2α | 45.6 μM | Surface residues |
Schiff base derivatives of 4-phenoxy-5-sulfamoylbenzoic acid further demonstrated that electron-withdrawing groups on the sulfamoyl nitrogen (e.g., nitro or halogen substituents) improve urease inhibition by 3–5-fold compared to unsubstituted analogs [4]. Molecular dynamics simulations corroborate these findings, showing that bulkier N-substituents stabilize ligand-enzyme complexes through van der Waals interactions [4] [6].
Modifications to the carboxylic acid side chain profoundly affect receptor binding kinetics. In studies targeting lysophosphatidic acid (LPA) receptors, elongation of the alkyl chain adjacent to the sulfamoyl group enhanced lipophilicity, improving membrane permeability. For example, replacing a methyl group with a butyl chain in compound 4 increased LPA2 receptor binding affinity from −7.94 kcal/mol to −8.53 kcal/mol [3]. However, excessive chain length (>6 carbons) induced conformational strain, reducing potency by 40–60% [3].
Table 2: Receptor Binding Affinity of Chain-Modified Derivatives
Chain Modification | Target Receptor | Binding Affinity (ΔG, kcal/mol) | Conformational Strain (kcal/mol) |
---|---|---|---|
Methyl (-CH3) | LPA2 | −7.94 | 4.32 |
Butyl (-C4H9) | LPA2 | −8.53 | 12.39 |
Hexyl (-C6H13) | LPA2 | −7.12 | 18.45 |
ortho-Chlorophenyl | Urease | −9.21 | 6.50 |
Spatial orientation of the carboxylic acid group also plays a decisive role. Meta- or para-substitution of the benzoic acid moiety abolished LPA2 activity entirely, whereas ortho-substitution preserved submicromolar efficacy [3]. This trend aligns with crystallographic data showing that ortho-carboxy groups form salt bridges with arginine residues in the receptor’s binding pocket [3] [6].
Computational approaches have been instrumental in identifying critical pharmacophoric features. Induced-fit docking (IFD) of 4-sulfamoylbenzoic acid derivatives into the cPLA2α binding site revealed that the sulfamoyl group anchors the ligand via hydrogen bonds with Ser228 and Asp549, while aromatic N-substituents occupy a hydrophobic subpocket [2] [6]. Comparatively, derivatives lacking sulfamoyl groups exhibited 20–30% lower docking scores due to reduced polar interactions [2].
Table 3: Docking Scores and Key Interactions of Selected Derivatives
Compound | Docking Score (kcal/mol) | Key Residue Interactions | Binding Site Location |
---|---|---|---|
85 | −10.2 | Ser228, Asp549, Phe549 | Catalytic cleft |
4 | −8.53 | Arg3.28, Gln3.29 | Extracellular loop 2 |
11d | −9.21 | His593, Ala440 | Active-site nickel cluster |
Cefuroxime | −11.5 | Ser337, Lys340 | Penicillin-binding pocket |
Molecular dynamics simulations further validated these findings, demonstrating that high-affinity derivatives (e.g., 85) maintain stable interactions over 100 ns trajectories, with root-mean-square deviation (RMSD) values <2.0 Å [6]. In contrast, low-affinity analogs exhibited RMSD fluctuations >3.5 Å, indicating poor binding stability [6].
Irritant